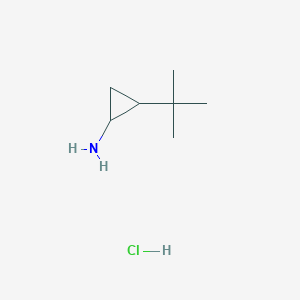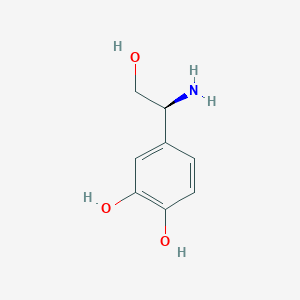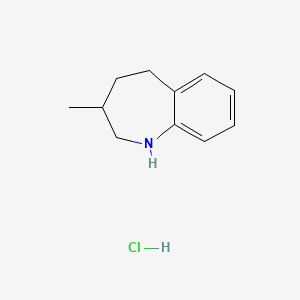
3-methyl-2,3,4,5-tetrahydro-1H-1-benzazepinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-2,3,4,5-tetrahydro-1H-1-benzazepinehydrochloride is a chemical compound belonging to the class of benzazepines Benzazepines are heterocyclic compounds containing a seven-membered ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2,3,4,5-tetrahydro-1H-1-benzazepinehydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of a substituted phenylhydrazine with a ketone under acidic conditions to form the benzazepine ring system . The reaction conditions often include the use of methanesulfonic acid as a catalyst and methanol as a solvent, with the reaction being carried out under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
3-methyl-2,3,4,5-tetrahydro-1H-1-benzazepinehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups to form more saturated compounds.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can yield more saturated benzazepine derivatives .
Scientific Research Applications
3-methyl-2,3,4,5-tetrahydro-1H-1-benzazepinehydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-methyl-2,3,4,5-tetrahydro-1H-1-benzazepinehydrochloride involves its interaction with specific molecular targets. It can bind to neurotransmitter receptors, such as dopamine receptors, and modulate their activity. This interaction can influence various signaling pathways and result in changes in cellular function . Additionally, it can inhibit certain enzymes and ion channels, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-tetrahydro-1H-3-benzazepine: This compound shares a similar core structure but lacks the methyl group at the 3-position.
1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: This compound has a similar ring system but contains a carbonyl group at the 2-position.
Uniqueness
3-methyl-2,3,4,5-tetrahydro-1H-1-benzazepinehydrochloride is unique due to the presence of the methyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C11H16ClN |
|---|---|
Molecular Weight |
197.70 g/mol |
IUPAC Name |
3-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-9-6-7-10-4-2-3-5-11(10)12-8-9;/h2-5,9,12H,6-8H2,1H3;1H |
InChI Key |
TYHSMXYMKPKBCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=CC=CC=C2NC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


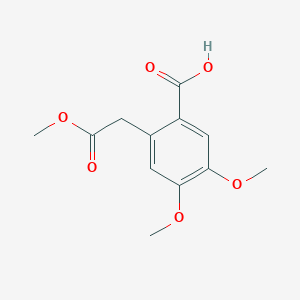
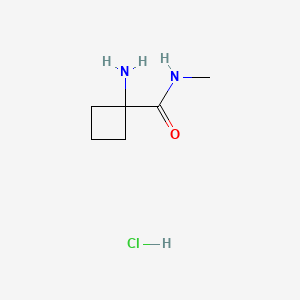
![[2-(Tert-butylsulfanyl)ethyl]bis(prop-2-yn-1-yl)amine](/img/structure/B13565512.png)
![5-Aminobenzo[b]furan hydrochloride](/img/structure/B13565530.png)
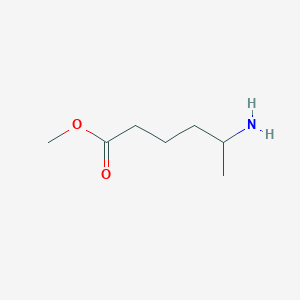
![Tert-butyl3-[(acetylsulfanyl)methyl]-3-cyanopyrrolidine-1-carboxylate](/img/structure/B13565537.png)
![2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoicacid](/img/structure/B13565541.png)
![tert-Butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13565552.png)
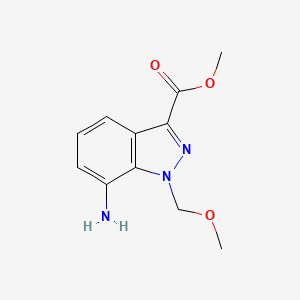
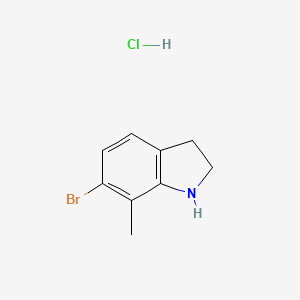
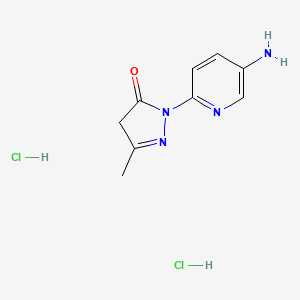
![Potassium trifluoro(spiro[2.4]heptan-1-yl)borate](/img/structure/B13565569.png)
